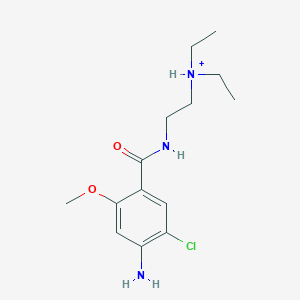
Metoclopramide(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metoclopramide(1+) is an ammonium ion obtained by protonation of the tertiary amino group of metoclopramide. It is a conjugate base of a metoclopramide(2+). It is a conjugate acid of a metoclopramide.
Wissenschaftliche Forschungsanwendungen
Metoclopramide's Effects on Brain Metabolism
Metoclopramide, a dopamine receptor antagonist, has shown effects on brain metabolism in healthy volunteers. A study highlighted its impact on resting cerebral blood flow and functional connectivity, which hadn't been previously investigated (Fernández-Seara et al., 2011).
Pharmacokinetics and Metabolism
Research has demonstrated that Metoclopramide is metabolized by CYP2D6 and acts as a reversible inhibitor of CYP2D6, but it is not an inactivator. This study provided insights into the drug's interaction with various cytochrome P450 enzymes and its metabolic pathways (Livezey et al., 2014).
Neuroprotective Effects in Toxicity Models
Metoclopramide showed protective effects against neurobehavioral toxicity and oxidative stress in rat models. This was particularly noted in studies involving iminodipropionitrile-induced stress and toxicity, highlighting Metoclopramide's potential neuroprotective roles (Khan et al., 2004).
Pharmacogenetic Considerations
Studies have looked into the effects of CYP2D6 genetic polymorphism on Metoclopramide pharmacokinetics. This research is vital for understanding individual variations in drug response and metabolism, which can have significant implications for personalized medicine (Bae et al., 2020).
Effects on Migraine Mechanisms
Metoclopramide has been studied for its efficacy in acute migraine treatment. It was shown to inhibit trigeminovascular activation in a rat model of migraine, providing an experimental basis for its role in this condition. This suggests the drug's potential utility beyond its primary indications (Aydin et al., 2017).
Eigenschaften
Molekularformel |
C14H23ClN3O2+ |
|---|---|
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]ethyl-diethylazanium |
InChI |
InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/p+1 |
InChI-Schlüssel |
TTWJBBZEZQICBI-UHFFFAOYSA-O |
SMILES |
CC[NH+](CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl |
Kanonische SMILES |
CC[NH+](CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



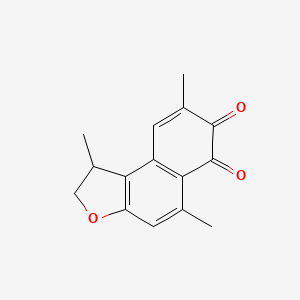
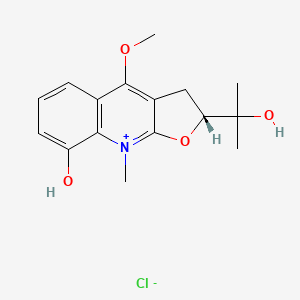
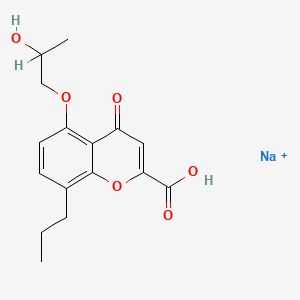
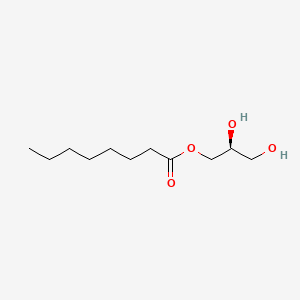
![5-Amino-2-[(1-carboxyethyl)amino]pentanoic acid](/img/structure/B1230266.png)
![3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1230267.png)

![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B1230269.png)
![N-(2,4-dimethylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230270.png)
![2-[(2-chloro-5-nitrophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide](/img/structure/B1230271.png)
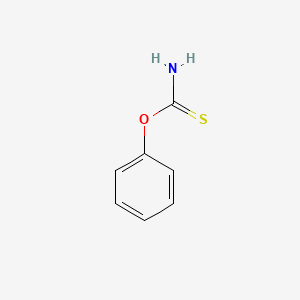
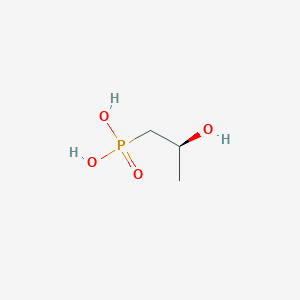
![2,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1230279.png)
![7-(2,3-Dimethoxyphenyl)-5-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1230280.png)